molecular formula C15H24 B1668776 Cedrene CAS No. 11028-42-5

Cedrene

Cat. No. B1668776
CAS RN: 11028-42-5
M. Wt: 204.35 g/mol
InChI Key: QQKZQCZZXKSVPR-HTUGSXCWSA-N
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Description

Cedrene is a naturally occurring sesquiterpene, responsible for the earthy, sweet, and woody scent of cedarwood, juniper, and cypress trees . It is also found in plants, including Cannabis sativa . Cedrene is used to provide fragrance and aroma for perfumes, essential oils, soaps, and other personal care products . It has potential therapeutic uses due to its anti-inflammatory, antimicrobial, analgesic, and anti-cancer qualities .


Synthesis Analysis

The synthesis of cedrene has been achieved through various chemical reactions and reagents, often requiring the expertise of experienced chemists . A notable synthesis of α-cedrene was brought to attention by Wender and Howbert’s work in 1981 .


Molecular Structure Analysis

Cedrene has a tricyclic structure with three cyclohexane rings . This complex structure contributes to its stability and the unique scent it imparts to cedarwood oil .


Chemical Reactions Analysis

As a sesquiterpene, a subcategory of terpenes, Cedrene’s chemical formula is C15H24 .


Physical And Chemical Properties Analysis

Cedrene has a molar mass of 204.357 g·mol−1 and a density of 0.932 g/mL at 20 °C . It is non-polar and insoluble in water but soluble in organic solvents and oils . Its boiling point ranges from 261–262 °C .

Scientific Research Applications

Quantification and Pharmacokinetics

  • GC-MS/MS Method for Quantification in Rat Plasma : A study developed a method using GC-MS/MS for quantifying α-cedrene in rat plasma. This method was successfully applied to pharmacokinetic studies of α-cedrene in rats, highlighting its importance in understanding the distribution and metabolism of this compound in biological systems (Hong et al., 2013).

  • In Vivo Absorption and Disposition in Rats : Another research focused on evaluating α-cedrene as a potential anti-obesity drug by studying its absorption, metabolism, and pharmacokinetics in rats. The study found significant tissue distribution and suggested favorable pharmacokinetic characteristics for clinical testing (Kim et al., 2015).

Microbial and Chemical Transformations

  • Microbial Oxidation by Rhodococcus Strain : A study identified a bacterial strain capable of using α-cedrene for growth, leading to novel allylic oxidation and production of sec-cedrenol. This demonstrates the potential for microbial applications in converting α-cedrene into valuable derivatives (Takigawa et al., 1993).

  • Synthesis and Application in Natural Product Synthesis : Research on the synthesis of α- and β-cedrene demonstrated the use of high-yielding intramolecular cyclization reactions, emphasizing the chemical versatility and potential for producing cedrene-related compounds in synthetic chemistry (Kerr et al., 2001).

Biomedical Applications

  • Potential in Treating Obesity and Metabolic Disorders : α-Cedrene was explored as a treatment for obesity in rodents. It showed effectiveness in preventing and reversing high-fat diet-induced obesity and metabolic aberrations, highlighting its potential in anti-obesity interventions (Tong et al., 2018).

  • and growth (Tong et al., 2018).

Environmental Applications

  • Use in Soil Barriers Against Termites : Cedrene demonstrated efficacy as a soil treatment to disrupt termite food recruitment, presenting an environmentally friendly application in pest control (Maistrello et al., 2001).

Chemical Properties and Analysis

  • Raman Effect Studies : A study on the Raman spectrum of cedrene provided insights into its chemical structure and properties, which are crucial for its applications in various fields (Matsuno & Han, 1935).

  • Inhibition of Cytochrome P450 Enzymes : Research found that cedrol, β-cedrene, and thujopsene, compounds found in cedar essential oil, can inhibit major human cytochrome P-450 enzymes, suggesting potential drug interactions and therapeutic applications (Jeong et al., 2014).

Agricultural Applications

  • Regulation of Plant Root Development : A study indicated that cedrene from Trichoderma guizhouense can modulate plant root development through auxin transport and signaling, showing potential in agriculture and plant biology (Li et al., 2021).

properties

IUPAC Name

(1S,2R,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12+,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAQOCYXUMOFCW-OSFYFWSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC=C(C(C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@]13CC=C([C@H](C3)C2(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047032
Record name (-)-alpha-Cedrene
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Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name alpha-Cedrene
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Product Name

alpha-Cedrene

CAS RN

469-61-4, 11028-42-5
Record name (-)-Cedrene
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Record name Cedrene
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Record name 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)-
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Record name Cedrene
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Record name [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene
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Record name .ALPHA.-CEDRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,650
Citations
TG Crandall, RG Lawton - Journal of the American Chemical …, 1969 - ACS Publications
Keto ester 11 was caused to react with methylene-triphenylphosphorane in dimethyl sulfoxide at 25 for 12 hr. 12 The Wittig product 127 [< aa ‘1730, 1655 cm-1; 5CCu 0.83 (d, CH3), …
Number of citations: 62 pubs.acs.org
Y Zhao, LM Wingen, V Perraud… - … Chemistry and Physics, 2016 - acp.copernicus.org
… experimental investigation of the ozonolysis of α-cedrene both in a glass flow reactor (27–… mechanisms of SOA formation and growth in α-cedrene ozonolysis and the important role of …
Number of citations: 37 acp.copernicus.org
T Tong, M Kim, T Park - Molecular nutrition & food research, 2018 - Wiley Online Library
… We also found that α-cedrene is a … α-cedrene increases skeletal muscle mass in chow-fed mice and/or attenuates HFD-induced muscle atrophy, and if so, to clarify whether α-cedrene …
Number of citations: 20 onlinelibrary.wiley.com
YJ Hong, DJ Tantillo - Journal of the American Chemical Society, 2009 - ACS Publications
Quantum chemical calculations on cyclization mechanisms for several sesquiterpene families proposed to be closely related to each other in a biogenic sense (the bisabolene, …
Number of citations: 128 pubs.acs.org
TH Kim, SD Yoo, HS Lee, KM Lee, SH Seok… - Drug Metabolism and …, 2015 - Elsevier
… α-cedrene as a new anti-obesity drug by characterizing absorption, metabolism and pharmacokinetics in rats. α-Cedrene … α-Cedrene concentrations were determined by a validated …
Number of citations: 20 www.sciencedirect.com
G Büchi, RE Erickson… - Journal of the American …, 1961 - ACS Publications
… and the absolute configuration of cedrene. Exploratory work was … with 41 which we had previously synthesized from cedrene. … the absolute configuration of cedrene and agrees with that …
Number of citations: 120 pubs.acs.org
T Tong, R Yu, T Park - International Journal of Obesity, 2019 - nature.com
… Our results highlight the potential of α-cedrene for antiobesity interventions and suggest that the antiobesity effect of α-cedrene is mediated by Adcy3 in adipose tissues. …
Number of citations: 22 www.nature.com
A Fürstner, A Schlecker - Chemistry–A European Journal, 2008 - Wiley Online Library
A concise entry into the bicyclic cyclopropyl ketone derivatives 5 and 6 by way of a gold‐catalyzed Ohloff–Rautenstrauch‐type enyne cycloisomerization is described. The required …
M Jaoui, KG Sexton, RM Kamens - Atmospheric Environment, 2004 - Elsevier
The gas-phase reaction of ozone with α-cedrene (I) in the absence and presence of an OH radical scavenger (cyclohexane) has been studied in the outdoor 25 m 3 Teflon film …
Number of citations: 38 www.sciencedirect.com
Y Li, J Shao, Y Fu, Y Chen, H Wang, Z Xu… - Plant, Cell & …, 2022 - Wiley Online Library
… for cedrene-induced lateral root formation. Confocal imaging showed that cedrene affected … , which might be related to the effect of cedrene on root morphology. These results suggested …
Number of citations: 12 onlinelibrary.wiley.com

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